molecular formula C14H21N3 B1598254 3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane CAS No. 959493-37-9

3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane

Cat. No.: B1598254
CAS No.: 959493-37-9
M. Wt: 231.34 g/mol
InChI Key: WAXJEURRWLTWEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane (CAS 959493-37-9) is a chemical compound of significant interest in medicinal chemistry research, particularly as a privileged scaffold for drug discovery. It belongs to the class of diazaspiro[5.5]undecanes, which are spiro-fused dipiperidine structures. These compounds are recognized for their three-dimensional rigidity and ability to display substituents in multiple vectors, making them valuable building blocks for exploring biological space . The core 1,9-diazaspiro[5.5]undecane structure has been extensively investigated and shown to possess a wide range of biological activities. Scientific literature indicates that analogs within this structural class have demonstrated potential for the treatment of various disorders, including obesity, pain, and immune system, cardiovascular, and psychotic conditions . A key mechanism of action identified for some 1,9-diazaspiro[5.5]undecane derivatives is the potent inhibition of acetyl-CoA carboxylase (ACC), a crucial enzyme in fatty acid synthesis. Inhibitors of this enzyme have shown promise in preclinical research for treating obesity and type 2 diabetes, with certain analogs reporting IC50 values in the low nanomolar range . Other documented mechanisms for this compound class include antagonism of neuropeptide Y receptors, which affects energy homeostasis and food intake regulation . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with care, referring to the Safety Data Sheet for proper handling and storage guidelines. It is recommended to store the product in a dark place, under an inert atmosphere, at 2-8°C .

Properties

IUPAC Name

3-pyridin-2-yl-3,9-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3/c1-2-8-16-13(3-1)17-11-6-14(7-12-17)4-9-15-10-5-14/h1-3,8,15H,4-7,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXJEURRWLTWEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(CC2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390505
Record name 3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959493-37-9
Record name 3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Construction of the Diazaspiro[5.5]undecane Core

One well-documented method involves the condensation of N-benzyl piperidine-4-ketone with ethyl cyanoacetate in the presence of choline base, followed by cyclization to form a diazaspiro intermediate. This process is typically conducted under controlled temperature (0°C) over several days to ensure complete reaction and high yield.

  • Example: Mixing 159.7 g (0.844 mol) of N-benzyl piperidine-4-ketone with 191 g (1.689 mol) ethyl cyanoacetate in 12% choline solution, refrigerated at 0°C for 8 days, followed by filtration and pH adjustment to isolate the diazaspiro intermediate with a yield of approximately 65%.

Protection of Amino Groups

To facilitate further functionalization, protection of the secondary amine at the 3-position is often performed using tert-butyloxycarbonyl (Boc) groups. This is achieved by reacting the diazaspiro intermediate with Boc anhydride in the presence of a base such as triethylamine, typically in anhydrous methylene chloride under ice bath cooling.

  • Example: 5 g of 3-benzyl-3,9-diazaspiro[5.5]undecane dissolved in 50 mL anhydrous methylene chloride, with 3 g triethylamine and 5 g Boc anhydride added dropwise, stirred at room temperature for 2 hours, yielding 96% of Boc-protected product after purification.

Catalytic Hydrogenation for Debenzylation

Removal of the benzyl protecting group on the nitrogen at position 9 is commonly achieved via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure (50 psi) at moderate temperatures (50°C). This step yields the free amine, which can be isolated as its hydrochloride salt.

  • Example: Hydrogenation of 5 g Boc-protected 9-benzyl diazaspiro compound with 0.5 g 10% Pd/C in 50 mL dehydrated alcohol under 50 psi H2 at 50°C for 16 hours, followed by filtration and evaporation to yield 82% white solid hydrochloride salt.

While the direct preparation of this compound is less explicitly detailed in the sources, the introduction of heteroaryl groups such as pyridin-2-yl at the 3-position can be achieved via nucleophilic substitution or cross-coupling reactions on suitable diazaspiro intermediates bearing leaving groups or reactive handles at the 3-position.

Patent literature and reviews suggest that substitution at the 3-position often occurs in the final steps of synthesis, allowing for diverse functionalization tailored to biological activity.

Representative Synthetic Routes and Reaction Conditions

Step Reagents/Conditions Product/Outcome Yield (%) Notes
1. Cyclization N-benzyl piperidine-4-ketone + ethyl cyanoacetate in 12% choline solution, 0°C, 8 days 9-benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane 65 Long reaction time, low temperature to control reaction
2. Reduction LiAlH4 in anhydrous THF, reflux 16 h 3-benzyl-3,9-diazaspiro[5.5]undecane 73 Followed by quenching with NaOH, filtration
3. Protection (Boc) Boc anhydride, triethylamine, DCM, 0°C to RT, 2 h 3-tertbutyloxycarbonyl-3,9-diazaspiro[5.5]undecane 96 Protects amine for further functionalization
4. Catalytic Hydrogenation Pd/C, H2 (50 psi), 50°C, 16 h, ethanol 3-tertbutyloxycarbonyl-3,9-diazaspiro[5.5]undecane (debenzylated) 82 Removes benzyl protecting group
5. Pyridin-2-yl substitution Various (e.g., nucleophilic substitution or cross-coupling) This compound Variable Typically final step, depending on precursor availability

Additional Notes and Research Findings

  • The diazaspiro[5.5]undecane core is versatile and can be functionalized at multiple positions; the 3-position is a common site for aryl or heteroaryl substitution, including pyridin-2-yl groups, which impart specific biological activities.
  • Protection/deprotection strategies are crucial to control selectivity and yield during multi-step synthesis.
  • Catalytic hydrogenation is a reliable method for debenzylation, essential for obtaining the free amine form necessary for further substitutions.
  • Reaction monitoring by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is standard practice to ensure reaction completion and purity.
  • The synthetic methodologies are adaptable for preparing various derivatives by changing the substituents introduced at late stages.

Chemical Reactions Analysis

Types of Reactions: 3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

Scientific Research Applications

3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

  • Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders and inflammation.

  • Industry: Its unique chemical properties make it useful in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Fluorine or nitro substituents (e.g., 3-(5-nitropyridin-2-yl)) enhance reactivity and target engagement through electronic effects .
  • Bulkier Aromatic Groups : Methoxy-naphthyl or indole-phenyl substituents improve transporter affinity but may reduce metabolic stability .
  • Heterocyclic Substituents : The pyridinyl group in the target compound enables competitive binding to GABAARs without traditional GABA-like motifs, suggesting unique interaction mechanisms .

Pharmacokinetic and Selectivity Profiles

  • CCR5 Antagonists : The undeca-2-one derivative demonstrated oral bioavailability (F = 47% in rats) and selectivity over CCR2, highlighting the impact of ketone incorporation on drug-like properties .
  • GABAAR Antagonists : Substitution on the diazaspiro core’s secondary amine abolishes activity, emphasizing the necessity of a free amine for receptor interaction .
  • Monoamine Reuptake Inhibitors: Chlorophenyl substituents (IC50 = 1.4 μM for DA) exhibit lower potency compared to methoxy-naphthyl groups, indicating substituent size and polarity modulate selectivity .

Conformational and Crystallographic Insights

  • Chair Conformation : X-ray studies of 3,9-bis(pyridin-2-yl)-tetraoxaspiro[5.5]undecane reveal chair conformations in the dioxane rings, stabilized by C-H···O/N interactions .
  • Intermolecular Interactions : Weak hydrogen bonds and π-stacking in crystal structures correlate with enhanced stability and solubility, as seen in fluorinated spiro-heterocycles .

Biological Activity

3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane is a compound that belongs to the diazaspiro family, known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H21N3C_{14}H_{21}N_3, with a molecular weight of approximately 231.34 g/mol. Its unique spirocyclic structure incorporates two nitrogen atoms, which contribute to its interaction with various biological targets .

Research has indicated that this compound exhibits significant biological activity through several mechanisms:

  • GABA Receptor Antagonism : Studies show that compounds based on the diazaspiro[5.5]undecane scaffold act as competitive antagonists for gamma-aminobutyric acid type A receptors (GABAAR), which are crucial in neurotransmission and modulation of neuronal excitability .
  • Kinase Inhibition : This compound has been noted for its kinase inhibition activity, which is essential in various signaling pathways related to cell growth and cancer progression .

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

  • Pain Management : Its interaction with GABAAR suggests potential use in pain management therapies.
  • Psychiatric Disorders : The modulation of GABAARs may also provide therapeutic benefits in treating anxiety and other psychiatric disorders .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique properties and potential advantages of this compound:

Compound NameStructureUnique Features
1-(Pyridin-4-yl)-1,9-diazaspiro[5.5]undecaneStructureEnhanced kinase inhibition compared to pyridin-2-yl derivative
4-Aryl-1,9-diazaspiro[5.5]undecaneStructureDual ligand activity affecting multiple receptor types
1-Oxa-4,9-diazaspiro[5.5]undecaneStructureIncorporates an oxygen atom providing different pharmacological profiles

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • GABAAR Antagonism Study : A study demonstrated that derivatives of diazaspiro compounds exhibited potent antagonistic effects on GABAARs, indicating their potential role in treating neurological disorders .
  • Kinase Inhibition Research : Another research highlighted the ability of this compound to inhibit specific kinases involved in cancer pathways, suggesting its utility as an anticancer agent .
  • Therapeutic Efficacy in Animal Models : Preclinical trials have shown promising results in animal models where this compound was effective in reducing pain responses and exhibiting anxiolytic effects .

Q & A

Basic: What synthetic methodologies are most effective for preparing 3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane?

Answer:
The synthesis of spirocyclic compounds like this compound typically involves cyclization reactions or multicomponent strategies. Key steps include:

  • Ring-closing metathesis or Mannich-type reactions to form the spiro core.
  • Pyridine functionalization via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura) to introduce the pyridinyl moiety.
  • Purification challenges : Use preparative HPLC or silica gel chromatography to isolate the target compound from byproducts (e.g., regioisomers or oligomers) .

Validation : Confirm spirocyclic geometry via 1H^1H- and 13C^{13}C-NMR to verify non-planar ring junctions and absence of tautomerization .

Basic: How can researchers characterize the solubility and stability of this compound in aqueous and organic solvents?

Answer:

  • Solubility profiling : Use shake-flask methods with UV-Vis spectroscopy or HPLC to quantify solubility in buffers (pH 1–7.4) and solvents (DMSO, ethanol) .
  • Stability assays : Conduct accelerated degradation studies under thermal (40–60°C), oxidative (H2_2O2_2), and photolytic (ICH Q1B) conditions. Monitor decomposition via LC-MS .

Note : Pyridine-containing spirocycles may exhibit pH-dependent solubility due to protonation of the nitrogen atom .

Advanced: What strategies mitigate byproduct formation during the synthesis of this compound?

Answer:
Byproducts often arise from:

  • Incomplete cyclization : Optimize reaction time, temperature, and catalysts (e.g., Grubbs catalyst for metathesis).
  • Regioselectivity issues : Introduce directing groups (e.g., Boc protection) to control pyridine substitution .
  • Side reactions : Use inert atmospheres (N2_2/Ar) to prevent oxidation of amine intermediates .

Analytical validation : Employ GC-MS or 1H^1H-NMR to track reaction progress and identify impurities .

Advanced: How can computational modeling predict the biological activity of this compound?

Answer:

  • Molecular docking : Screen against target proteins (e.g., GPCRs, kinases) using software like AutoDock or Schrödinger. Focus on the spirocyclic scaffold’s conformational flexibility and pyridine’s H-bonding potential .
  • ADMET prediction : Use tools like SwissADME to estimate permeability (LogP), metabolic stability (CYP450 interactions), and toxicity (AMES test predictions) .

Experimental correlation : Validate predictions with in vitro assays (e.g., plasma protein binding, microsomal stability) .

Advanced: What experimental designs are optimal for evaluating the pharmacological activity of this compound?

Answer:

  • In vitro assays :
    • Target engagement : Radioligand binding assays (e.g., KiK_i determination for receptor targets).
    • Functional activity : cAMP/GTPγS assays for GPCR modulation .
  • In vivo models : Use rodent pharmacokinetic studies to assess bioavailability and brain penetration, leveraging the spirocycle’s potential for CNS activity .

Statistical rigor : Apply randomized block designs with appropriate controls (e.g., vehicle, reference drug) to minimize bias .

Advanced: How should researchers address contradictory data in SAR studies of this compound?

Answer:
Contradictions may arise from:

  • Off-target effects : Perform counter-screening against related targets (e.g., adrenergic vs. dopaminergic receptors).
  • Conformational dynamics : Use dynamic NMR or X-ray crystallography to resolve spirocyclic ring conformations influencing binding .
  • Batch variability : Confirm compound identity/purity via elemental analysis and HRMS, as commercial sources often lack analytical data .

Framework : Align discrepancies with theoretical models (e.g., ligand efficiency metrics) to refine SAR hypotheses .

Basic: What analytical techniques are critical for confirming the purity and structure of this compound?

Answer:

  • Chromatography : HPLC with UV/ELSD detection (≥95% purity threshold).
  • Spectroscopy :
    • 1H^1H-/13C^{13}C-NMR for spirocyclic connectivity and pyridine substitution.
    • IR spectroscopy to confirm secondary amine stretches (~3300 cm1^{-1}) .
  • Mass spectrometry : HRMS (ESI or EI) for molecular formula validation .

Caution : Sigma-Aldrich and similar vendors often omit analytical data; independent validation is mandatory .

Advanced: How can environmental fate studies be adapted for this compound despite limited ecological data?

Answer:

  • Read-across approaches : Use data from structurally similar spirocycles (e.g., 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane) to model biodegradation (EPI Suite) and bioaccumulation (BCFBAF) .
  • Microcosm studies : Simulate soil/water systems to track degradation products via LC-HRMS .

Regulatory alignment : Follow OECD 301 guidelines for ready biodegradability testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane
Reactant of Route 2
3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.